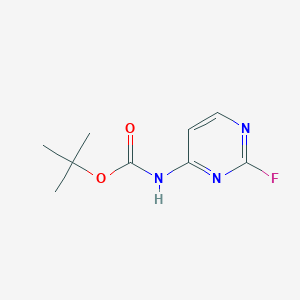
3-Cyclopropyltetrahydrofuran-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyltetrahydrofuran-3-OL is a heterocyclic organic compound with the molecular formula C₇H₁₂O₂. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. The compound features a tetrahydrofuran ring with a cyclopropyl group and a hydroxyl group attached to the same carbon atom, making it an interesting subject for synthetic and mechanistic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyltetrahydrofuran-3-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 1,4-diols using cerium ammonium nitrate at room temperature, which yields tetrahydrofuran derivatives with high stereoselectivity . Another approach involves the use of nickel catalysts and diaryl ketones to enable photochemical C-C bond formation via sp³ C-H functionalization of alkane feedstocks .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyltetrahydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclopropyl-substituted ketones or aldehydes.
Reduction: Formation of fully saturated tetrahydrofuran derivatives.
Substitution: Formation of various substituted tetrahydrofuran compounds with different functional groups.
Applications De Recherche Scientifique
3-Cyclopropyltetrahydrofuran-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyltetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and cyclopropyl ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran (THF): A simpler analog without the cyclopropyl group.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the tetrahydrofuran ring.
3-Cyclopropyloxetan-3-OL: Similar structure with an oxetane ring instead of tetrahydrofuran.
Uniqueness
3-Cyclopropyltetrahydrofuran-3-OL is unique due to the presence of both a cyclopropyl group and a tetrahydrofuran ring, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
3-cyclopropyloxolan-3-ol |
InChI |
InChI=1S/C7H12O2/c8-7(6-1-2-6)3-4-9-5-7/h6,8H,1-5H2 |
Clé InChI |
IWOLCQPEIRJNCN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(CCOC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


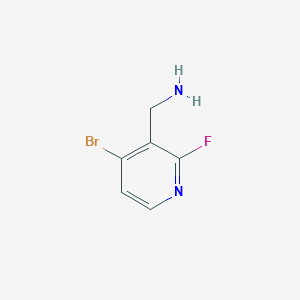
![4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11786217.png)
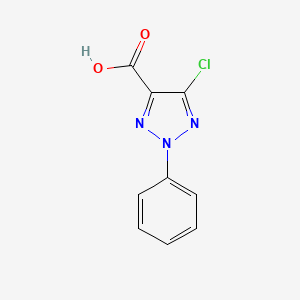

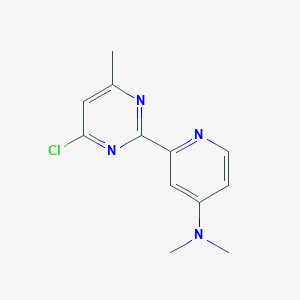
![Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B11786253.png)
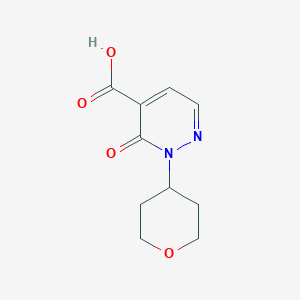

![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)
![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)


![Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11786292.png)
